molecular formula C10H11N3O3 B2936436 ethyl 6-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate CAS No. 2085689-78-5

ethyl 6-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate

Cat. No.: B2936436
CAS No.: 2085689-78-5
M. Wt: 221.216
InChI Key: VFDYQEXYFFVOPT-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate typically involves multistep reactions starting from readily available precursors. One common synthetic route includes:

    Cyclization Reaction: The initial step involves the cyclization of a suitable precursor, such as an amino acid derivative, with a carbonyl compound to form the imidazole ring.

    Functional Group Introduction:

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl 6-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Ethyl 6-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate can be compared with other similar compounds, such as:

    Imidazo[1,2-a]pyridines: These compounds share a similar fused bicyclic structure but differ in the heteroatoms and functional groups present.

    Imidazo[1,2-a]pyrimidines: These compounds have a similar core structure but with different substituents, leading to variations in their chemical and biological properties.

    Pyrrolopyrazines: These compounds have a different ring fusion pattern but share some reactivity and applications.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 6-methyl-8-oxo-7H-imidazo[1,2-a]pyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-3-16-10(15)7-5-13-4-6(2)11-9(14)8(13)12-7/h4-5H,3H2,1-2H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDYQEXYFFVOPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(NC(=O)C2=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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